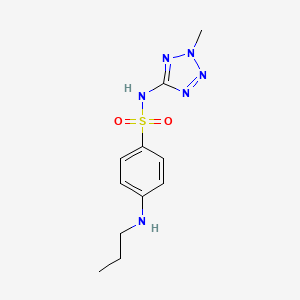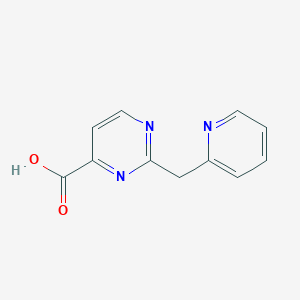![molecular formula C8H8ClF3N2 B13538825 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine.
Condensation: This compound undergoes condensation with ethyl-2-cyanoacetate to form an intermediate.
Decarboxylation: The intermediate is then decarboxylated to yield 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.
Reduction: The nitrile group is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2).
Deprotection: The final step involves deprotection to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing efficient purification techniques.
化学反応の分析
Types of Reactions
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2) is commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: Various amine derivatives.
Oxidation: Oxidized pyridine derivatives.
科学的研究の応用
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-(2-aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
特性
分子式 |
C8H8ClF3N2 |
|---|---|
分子量 |
224.61 g/mol |
IUPAC名 |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1-2,13H2 |
InChIキー |
HNBFEFIOJJOVFP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CCN)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)



![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

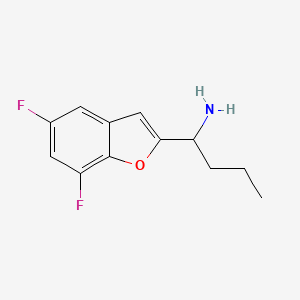
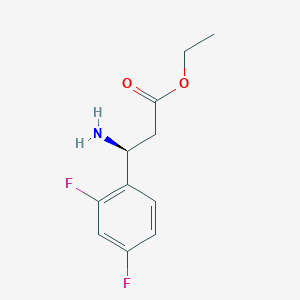
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)

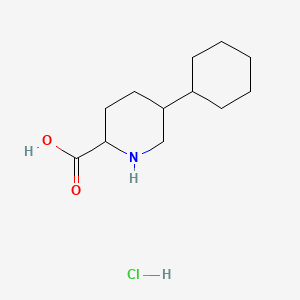
![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
